2-Fluoro-6-(trifluoromethyl)cinnamic acid
Overview
Description
2-Fluoro-6-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 6-position
Mechanism of Action
Target of Action
It’s known to be a monocarboxylic acid , which suggests that it may act as a Bronsted acid, capable of donating a hydron to an acceptor .
Mode of Action
It’s known that the compound is a derivative of propionic acid , which suggests that it might interact with its targets in a similar manner
Biochemical Pathways
Given its structural similarity to propionic acid , it may be involved in similar biochemical pathways
Result of Action
It’s known that the compound is a derivative of propionic acid , suggesting that it might have similar effects. More research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Molecular Mechanism
Similar compounds have been shown to undergo efficient protodeboronation with propionic acid by protonolysis .
Temporal Effects in Laboratory Settings
Similar compounds are known to be only marginally stable in water .
Dosage Effects in Animal Models
Similar compounds have been shown to have acute toxicity when inhaled, ingested, or in contact with skin .
Metabolic Pathways
Similar compounds are known to be involved in a broad range of functional group transformations .
Transport and Distribution
Similar compounds are known to have significant roles in chemical transformations .
Subcellular Localization
Similar compounds are known to have significant roles in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. Organic solvents such as methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) are often used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the fluoro group at the 2-position.
trans-Cinnamic acid: The parent compound without any fluoro or trifluoromethyl substitutions.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar functional groups but different core structure.
Uniqueness
2-Fluoro-6-(trifluoromethyl)cinnamic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to its analogs. These substitutions can enhance its stability, reactivity, and binding affinity in various applications .
Properties
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIPGCDNCZRHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379223 | |
Record name | 2-Fluoro-6-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243459-92-9 | |
Record name | 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243459-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.